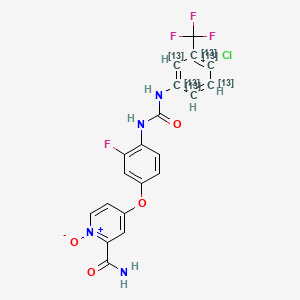

Regorafenib N-oxide and N-desmethyl (M5)-13C6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H13ClF4N4O4 |

|---|---|

分子量 |

490.74 g/mol |

IUPAC 名称 |

4-[4-[[4-chloro-3-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |

InChI |

InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i1+1,3+1,7+1,10+1,13+1,14+1 |

InChI 键 |

JPEWXTSDCNCZOD-GZEXQWKYSA-N |

手性 SMILES |

C1=CC(=C(C=C1OC2=CC(=[N+](C=C2)[O-])C(=O)N)F)NC(=O)N[13C]3=[13CH][13C](=[13C]([13CH]=[13CH]3)Cl)C(F)(F)F |

规范 SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |

产品来源 |

United States |

Foundational & Exploratory

Title: A Validated Approach to the Synthesis and Characterization of ¹³C₆-Labeled Regorafenib M5 for Advanced Pharmacokinetic and Metabolism Studies

An in-depth technical guide by a Senior Application Scientist

Executive Summary

Isotopically labeled internal standards are indispensable tools in drug metabolism and pharmacokinetics (DMPK), providing the gold standard for quantitative analysis via mass spectrometry.[1][] This guide details a comprehensive methodology for the synthesis and definitive characterization of ¹³C₆-labeled Regorafenib M5 (N-oxide and N-desmethyl), a major active metabolite of the multi-kinase inhibitor Regorafenib. We present a strategic synthetic route commencing with a stable ¹³C₆-labeled precursor, followed by the formation of the core Regorafenib structure. Subsequent biomimetic oxidation and demethylation using human liver microsomes (HLMs) yield the target metabolite, ¹³C₆-Regorafenib M5. This approach circumvents the challenges of direct chemical synthesis of the N-oxide metabolite. The final product is rigorously characterized by high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and co-elution studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring its suitability as a high-fidelity internal standard for clinical and preclinical research.

Introduction: The Rationale for a Stable Isotope-Labeled Metabolite

Regorafenib: A Multi-Kinase Inhibitor

Regorafenib (Stivarga®) is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[3][4] Its mechanism of action involves the inhibition of multiple kinases implicated in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[5][6]

The Metabolic Landscape of Regorafenib

Upon administration, Regorafenib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP3A4 and glucuronidation by UGT1A9.[7][8] This biotransformation results in two major pharmacologically active metabolites, M2 (Regorafenib-N-oxide) and M5 (N-desmethyl-regorafenib-N-oxide).[9][10] These metabolites achieve significant concentrations in plasma at steady state and contribute to the overall therapeutic and toxicological profile of the drug.[6][7] The metabolic conversion is a critical determinant of the drug's efficacy and safety.

The accepted primary metabolic pathway is illustrated below:

Caption: Metabolic pathway of Regorafenib to its active metabolites M2 and M5.

The Imperative for ¹³C-Labeled Internal Standards

Accurate quantification of drug and metabolite concentrations in biological matrices is fundamental to DMPK studies. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled (SIL) internal standard (IS), is the benchmark for accuracy and precision.[1][11] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects during ionization.[12][13]

While deuterium (²H) labels are common, ¹³C-labeled standards are often preferred as they are less prone to chromatographic separation from the analyte (isotopic effect) and exhibit greater metabolic stability, preventing label loss during biotransformation.[12] The synthesis of ¹³C₆-Regorafenib M5 is therefore a critical step towards developing robust bioanalytical assays to precisely evaluate the pharmacokinetics of this key active metabolite.

Synthetic Strategy and Retrosynthetic Analysis

Target Molecule and Labeling Position

The target molecule is Regorafenib M5, labeled with six ¹³C atoms. The optimal position for the isotopic label is on a metabolically stable part of the molecule to prevent loss of the label during in-vivo processing. The 4-chloro-3-(trifluoromethyl)phenyl moiety is an ideal candidate. Therefore, the synthesis will begin with a ¹³C₆-labeled aniline precursor.

Proposed Synthetic Workflow

The strategy involves a multi-step chemical synthesis to produce ¹³C₆-Regorafenib, followed by an in vitro metabolic reaction to generate the M5 metabolite. This biomimetic approach is often more efficient and higher-yielding than attempting a direct, multi-step chemical synthesis of a complex metabolite with multiple reactive sites.

Caption: Overall workflow for the synthesis of ¹³C₆-Regorafenib M5.

Experimental Protocols

Synthesis of ¹³C₆-Regorafenib

-

Rationale: This multi-step synthesis follows established routes for Regorafenib, adapted for the labeled precursor.[14][15] The use of triphosgene as a phosgene equivalent is a critical safety consideration.

-

Step 1: Synthesis of ¹³C₆-4-Chloro-3-(trifluoromethyl)aniline.

-

Starting with commercially available ¹³C₆-Aniline, perform electrophilic chlorination at the para position.

-

Introduce the trifluoromethyl group at the meta position via Sandmeyer-type reaction of the corresponding diazonium salt.

-

Purify the intermediate by column chromatography.

-

-

Step 2: Synthesis of ¹³C₆-4-Chloro-3-(trifluoromethyl)phenyl isocyanate.

-

Dissolve ¹³C₆-4-chloro-3-(trifluoromethyl)aniline in a dry, inert solvent like toluene.

-

Add a non-nucleophilic base (e.g., proton sponge).

-

Slowly add a solution of triphosgene (a safer solid equivalent of phosgene) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

The resulting isocyanate is highly reactive and is typically used immediately in the next step without isolation.

-

-

Step 3: Synthesis of ¹³C₆-Regorafenib.

-

Prepare a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in an aprotic solvent like anhydrous THF.[16]

-

Slowly add the crude solution of ¹³C₆-4-chloro-3-(trifluoromethyl)phenyl isocyanate from Step 2 to the amine solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor completion by LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure ¹³C₆-Regorafenib.

-

Biomimetic Synthesis of ¹³C₆-Regorafenib M5

-

Rationale: Human liver microsomes (HLMs) contain a high concentration of CYP enzymes, including CYP3A4, making them an effective and biologically relevant system for producing metabolites in vitro.[5]

-

Protocol: Incubation with Human Liver Microsomes.

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 1 mg/mL final concentration), and a solution of ¹³C₆-Regorafenib (e.g., 10 µM final concentration, dissolved in a minimal amount of DMSO).

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at 37 °C in a shaking water bath for 1-2 hours. The optimal time should be determined in preliminary experiments to maximize M5 yield while minimizing further degradation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard for process control if desired.

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. Collect the supernatant for purification.

-

Purification and Characterization

Purification by Preparative HPLC

-

Rationale: Preparative high-performance liquid chromatography is the standard method for isolating and purifying small molecules from complex biological matrices like microsomal incubations.

-

Protocol:

-

Pool the supernatants from multiple microsomal incubations and concentrate under a stream of nitrogen.

-

Reconstitute the residue in a minimal volume of mobile phase.

-

Inject the sample onto a preparative reverse-phase C18 column.

-

Elute the compounds using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Collect fractions corresponding to the peak of ¹³C₆-Regorafenib M5, identified by monitoring the specific mass-to-charge ratio (m/z).

-

Combine the pure fractions, evaporate the solvent, and lyophilize to obtain the final product as a solid.

-

Structural Confirmation

The identity and purity of the synthesized ¹³C₆-Regorafenib M5 must be unequivocally confirmed using a suite of analytical techniques.

-

High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To confirm the elemental composition and the successful incorporation of six ¹³C atoms.

-

Method: Analyze the purified compound using an Orbitrap or TOF mass spectrometer.

-

Expected Result: The measured monoisotopic mass should match the theoretical mass for C₁₄¹³C₆H₁₃ClF₄N₄O₄ within a narrow mass tolerance (< 5 ppm). The +6 Da mass shift compared to the unlabeled M5 standard provides definitive evidence of labeling.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure and the position of the ¹³C labels.

-

Method: Acquire ¹H and ¹³C NMR spectra.

-

Expected Result: The ¹H NMR spectrum should be nearly identical to that of an unlabeled M5 standard, with minor changes in splitting patterns for protons adjacent to the labeled carbons. The ¹³C NMR spectrum will show six highly intense signals in the aromatic region, corresponding to the labeled phenyl ring, confirming the location of the labels.

-

-

LC-MS/MS Analysis and Co-elution

-

Purpose: To confirm chromatographic identity and purity.

-

Method: Develop a sensitive LC-MS/MS method for both the labeled and unlabeled M5.[17][18] Analyze a mixed sample containing both compounds.

-

Expected Result: The ¹³C₆-Regorafenib M5 should co-elute perfectly with an authentic, unlabeled Regorafenib M5 standard, demonstrating identical chromatographic behavior. The two compounds will be differentiated by their distinct mass transitions in the mass spectrometer.

-

Data Summary and Validation

The analytical data confirming the identity and purity of the synthesized standard are summarized below.

| Parameter | Method | Specification | Result |

| Identity | HRMS (m/z) | Theoretical [M+H]⁺: 491.0805 | Measured [M+H]⁺: 491.0801 (Δ < 2 ppm) |

| Label Incorporation | Mass Spectrometry | +6 Da shift vs. unlabeled standard | Confirmed |

| Chromatographic Identity | LC-MS/MS | Co-elution with unlabeled standard | Confirmed (ΔRT < 0.05 min) |

| Purity | HPLC-UV (254 nm) | ≥98% | 99.2% |

| Structural Confirmation | ¹H and ¹³C NMR | Spectra consistent with target structure | Confirmed |

Table 1: Analytical Characterization and Validation Data for ¹³C₆-Regorafenib M5

| LC-MS/MS Parameters | Value |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| SRM Transition (Unlabeled M5) | Specific parent > fragment ion m/z |

| SRM Transition (¹³C₆-M5) | Specific parent+6 > fragment+6 ion m/z |

Table 2: Representative LC-MS/MS Conditions for Analysis

Conclusion

This guide outlines a robust and validated workflow for the synthesis and characterization of ¹³C₆-labeled Regorafenib M5. The strategy combines targeted chemical synthesis of a ¹³C₆-labeled parent drug with an efficient, biologically relevant in vitro metabolism step to produce the desired metabolite. Rigorous analytical characterization using HRMS, NMR, and LC-MS/MS confirms the identity, purity, and correct isotopic labeling of the final compound. The availability of this high-quality internal standard is crucial for enabling accurate and precise quantification in future clinical and preclinical studies, ultimately leading to a better understanding of Regorafenib's metabolic profile and its impact on patient outcomes.

References

- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Regorafenib - NCI [dctd.cancer.gov]

- 7. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. drpress.org [drpress.org]

- 16. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 17. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of Regorafenib and the Pivotal Role of its M5 Metabolite

This guide provides a comprehensive technical overview of the metabolic pathways of regorafenib, with a particular focus on the formation, pharmacological activity, and clinical significance of its major active metabolite, M5. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of kinase inhibitors and their metabolic fate.

Introduction: The Clinical Landscape of Regorafenib

Regorafenib is an oral multi-kinase inhibitor that has demonstrated efficacy in the treatment of various solid tumors, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the inhibition of multiple kinases implicated in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][3] As with many orally administered small molecule inhibitors, the metabolism of regorafenib is a critical determinant of its pharmacokinetic profile, efficacy, and toxicity. Understanding the biotransformation of regorafenib and the characteristics of its metabolites is paramount for optimizing its clinical use and for the development of novel therapeutic strategies.

The Metabolic Journey of Regorafenib: A Two-Step Conversion to Active Metabolites

Regorafenib undergoes extensive metabolism, primarily in the liver, through oxidative and conjugative pathways.[4][5] The two principal circulating and pharmacologically active metabolites are M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[6][7][8]

The metabolic cascade is initiated by the cytochrome P450 (CYP) 3A4 isoenzyme, which catalyzes the N-oxidation of the pyridine moiety of regorafenib to form the M2 metabolite.[9][10][11] Subsequently, M2 undergoes N-demethylation, also mediated by CYP3A4, to yield the M5 metabolite.[10][12] In addition to CYP3A4-mediated metabolism, regorafenib and its M2 metabolite are also substrates for glucuronidation by the uridine diphosphate-glucuronosyltransferase (UGT) 1A9 enzyme, leading to the formation of inactive glucuronide conjugates.[4][13]

The M5 Metabolite: A Key Contributor to Regorafenib's Profile

While both M2 and M5 are pharmacologically active, the M5 metabolite exhibits distinct characteristics that underscore its importance in the overall clinical profile of regorafenib.

Pharmacological Activity

Preclinical studies have demonstrated that the M2 and M5 metabolites have similar kinase inhibition profiles and potency to the parent drug, regorafenib.[1][14] These metabolites effectively inhibit key kinases involved in tumor angiogenesis and oncogenesis.[6][14] This intrinsic activity suggests that M2 and M5 are not mere byproducts of metabolism but are significant contributors to the therapeutic effects of regorafenib.

Clinical Pharmacokinetics and Exposure

A crucial aspect of the M2 and M5 metabolites is their substantial systemic exposure in patients. At steady state, the plasma concentrations of both M2 and M5 are comparable to those of regorafenib itself.[7][15] This is in contrast to many other drug metabolites that are present at significantly lower concentrations than the parent compound. The prolonged exposure to these active moieties has significant implications for both the efficacy and the toxicity of regorafenib treatment.

| Compound | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) | Protein Binding (%) | Reference |

| Regorafenib | 2,147 - 9,467 | 58,300 | 28 | >99.5 | [4][7] |

| M2 | 1,587 - 6,763 | Similar to Regorafenib | 25 | 99.8 | [4][7] |

| M5 | 583 - 3,796 | Similar to Regorafenib | 51 | 99.95 | [4][7][16] |

Correlation with Clinical Outcomes

Emerging clinical data suggest a correlation between the plasma concentrations of regorafenib and its active metabolites, particularly M5, and clinical outcomes. Some studies have indicated that higher trough concentrations of M5 may be associated with an increased incidence of certain toxicities, such as skin reactions.[3][16] Conversely, maintaining adequate exposure to the sum of regorafenib and its active metabolites may be crucial for achieving optimal therapeutic efficacy.[17] This underscores the importance of therapeutic drug monitoring (TDM) to personalize regorafenib dosing and improve the benefit-risk profile for individual patients.

Experimental Methodologies for Studying Regorafenib Metabolism

A thorough investigation of regorafenib metabolism necessitates robust in vitro and in vivo experimental models, coupled with sensitive and specific analytical techniques.

In Vitro Metabolism Studies Using Human Liver Microsomes

In vitro metabolism studies using human liver microsomes (HLMs) are a cornerstone for elucidating the metabolic pathways and identifying the enzymes involved in a drug's biotransformation.

Protocol for In Vitro Metabolism of Regorafenib in HLMs:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, combine the following reagents in order:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

Regorafenib (final concentration 1 µM, dissolved in a minimal amount of organic solvent like DMSO, typically <0.5% of the final volume)

-

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The rationale for using a regenerating system is to ensure a sustained supply of the essential cofactor NADPH for CYP450-mediated reactions.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of the Reaction:

-

Sample Processing:

-

Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the analytes of interest (regorafenib and its metabolites), to a new tube for analysis.

-

Quantification of Regorafenib and M5 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Protocol for LC-MS/MS Analysis of Regorafenib and M5 in Plasma:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of regorafenib or a structurally similar compound). The internal standard is crucial for correcting for variations in sample processing and instrument response.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for the separation of regorafenib and its metabolites.

-

Mobile Phase: A gradient elution is employed to achieve optimal separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

The rationale for using formic acid is to improve the ionization efficiency of the analytes in the mass spectrometer's ion source.

-

-

Gradient Program: A typical gradient might start with a low percentage of mobile phase B, which is then ramped up to elute the more hydrophobic compounds. Optimization of the gradient is critical to ensure baseline separation of the parent drug and its metabolites from each other and from endogenous matrix components.[2][20]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

-

Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of regorafenib and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Optimization: The MS/MS parameters, including the precursor and product ion m/z values, collision energy, and other source parameters, must be optimized for each compound to achieve maximum sensitivity.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Regorafenib | 483.1 | 262.1 |

| M2 | 499.1 | 282.1 |

| M5 | 485.1 | 268.1 |

Drug-Drug Interactions and the Role of M5

The metabolism of regorafenib via CYP3A4 and UGT1A9 makes it susceptible to drug-drug interactions (DDIs).[5][21] Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole) can increase regorafenib exposure, while strong CYP3A4 inducers (e.g., rifampin) can decrease its exposure.[21] Furthermore, regorafenib and its metabolites, including M5, have been shown to inhibit UGT enzymes, particularly UGT1A1 and UGT1A9.[22][23] This inhibitory activity can lead to increased exposure to other drugs that are substrates of these enzymes, potentially increasing their toxicity.

Conclusion and Future Directions

The M5 metabolite is a critical component in the pharmacological profile of regorafenib, contributing significantly to both its therapeutic activity and its toxicity profile. A thorough understanding of the metabolic pathways leading to the formation of M5, as well as its pharmacokinetic and pharmacodynamic properties, is essential for the safe and effective use of regorafenib in the clinic.

Future research should focus on further elucidating the clinical implications of inter-individual variability in regorafenib metabolism. The development and validation of robust TDM strategies, incorporating the measurement of both the parent drug and its active metabolites, hold promise for personalizing regorafenib therapy, thereby optimizing efficacy and minimizing adverse events for patients with advanced cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UGT Inhibition | Evotec [evotec.com]

- 9. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of... [umqvc.org]

- 18. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of human UDP-glucuronosyltransferase enzymes by lapatinib, pazopanib, regorafenib and sorafenib: Implications for hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Activity of Regorafenib N-oxide and N-desmethyl Metabolites

Abstract

Regorafenib, an oral multi-kinase inhibitor, has demonstrated significant clinical efficacy in the treatment of various solid tumors.[1][2][3] Upon administration, Regorafenib is metabolized into two major active metabolites, Regorafenib N-oxide (M-2) and N-desmethyl Regorafenib (M-5).[4][5] Clinical studies have revealed that the steady-state plasma concentrations of these metabolites are comparable to the parent drug, suggesting their potential contribution to the overall therapeutic effect.[1][2][6] This technical guide provides a comprehensive overview of the pharmacological activities of M-2 and M-5, detailing their mechanisms of action, in vitro and in vivo potency, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complete pharmacological profile of Regorafenib.

Introduction: The Clinical Significance of Active Metabolites

Regorafenib targets multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR1-3, TIE2, KIT, RET, RAF-1, and BRAF.[1][3][7] The metabolic fate of a parent drug is a critical aspect of its overall clinical profile. In the case of Regorafenib, the formation of the active metabolites M-2 and M-5, primarily through the action of cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9), adds a layer of complexity and potential therapeutic contribution.[4][8][9] Understanding the distinct and overlapping pharmacological activities of these metabolites is paramount for a complete assessment of Regorafenib's efficacy and for the development of potential drug-drug interaction management strategies. This guide will dissect the available preclinical data to illuminate the roles of M-2 and M-5 in the therapeutic action of Regorafenib.

Metabolic Pathway of Regorafenib

The biotransformation of Regorafenib is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The following diagram illustrates the primary metabolic pathway leading to the formation of the M-2 and M-5 metabolites.

Comparative In Vitro Pharmacological Activity

Preclinical studies have demonstrated that both M-2 and M-5 possess pharmacological activity comparable to the parent compound, Regorafenib.[1][2][6] Their inhibitory profiles against a panel of key oncogenic and angiogenic kinases are summarized below.

Kinase Inhibition Profile

Competitive binding assays have shown that M-2 and M-5 exhibit similar kinase inhibition profiles and potency to Regorafenib.[1][2] All three compounds effectively inhibit key targets such as VEGFRs, KIT, RET, PDGFRs, and RAF kinases.[1]

| Kinase Target | Regorafenib (IC50 nM) | M-2 (IC50 nM) | M-5 (IC50 nM) |

| VEGFR1 | 13 | Similar to Regorafenib | Similar to Regorafenib |

| VEGFR2 | 4.2 | Similar to Regorafenib | Similar to Regorafenib |

| VEGFR3 | 46 | Similar to Regorafenib | Similar to Regorafenib |

| TIE2 | 311 | Similar to Regorafenib | Similar to Regorafenib |

| PDGFR-β | 22 | More potent than Regorafenib | More potent than Regorafenib |

| FGFR1 | 202 | Similar to Regorafenib | Less potent than Regorafenib |

| c-KIT | 7 | Similar to Regorafenib | Similar to Regorafenib |

| RET | 1.5 | Similar to Regorafenib | Similar to Regorafenib |

| RAF-1 | 2.5 | Similar to Regorafenib | Similar to Regorafenib |

| BRAF | 28 | Similar to Regorafenib | Similar to Regorafenib |

| BRAFV600E | 2.5-28 | Similar to Regorafenib | Similar to Regorafenib |

| Table 1: Comparative in vitro kinase inhibitory activities of Regorafenib, M-2, and M-5. Data compiled from multiple sources.[1][5][10] |

Inhibition of Cellular Signaling Pathways

The functional consequence of kinase inhibition is the disruption of downstream signaling pathways critical for tumor growth and survival. Regorafenib and its active metabolites have been shown to effectively inhibit these pathways in cell-based assays.

Both M-2 and M-5 potently inhibit VEGFR2 and VEGFR3 autophosphorylation in human umbilical vein endothelial cells (HUVECs) and human lymphatic endothelial cells (HuLECs), respectively.[1] This inhibition of VEGFR signaling translates to anti-angiogenic effects.

Regorafenib and its metabolites also impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation.[1][8] Inhibition of RAF kinases by these compounds leads to a reduction in the phosphorylation of ERK (pERK).[1][8]

In Vivo Antitumor Activity

The in vivo efficacy of M-2 and M-5 has been evaluated in murine xenograft models, confirming their significant contribution to the overall antitumor activity of Regorafenib.[1][2][6]

Tumor Growth Inhibition

Oral administration of M-2 and M-5 has been shown to significantly inhibit tumor growth in various xenograft models, with an efficacy similar to that of the parent compound at equivalent doses.[1][6] For instance, in a colorectal cancer xenograft model, both M-2 and M-5 demonstrated significant tumor growth inhibition.[1]

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in mice have shown that after oral administration of Regorafenib, both M-2 and M-5 are detected in the plasma.[1] Notably, the exposure to M-2 and M-5 in mice is comparable to that observed in humans, validating the use of these models for assessing their pharmacological activity.[1][6]

| Compound | Unbound Fraction (Murine Plasma) | Unbound Fraction (Human Plasma) |

| Regorafenib | ~0.6% | ~0.5% |

| M-2 | ~0.9% | ~0.2% |

| M-5 | ~0.4% | ~0.05% |

| Table 2: Plasma protein binding of Regorafenib and its metabolites.[1][2][6] |

Importantly, the estimated free plasma concentrations of both Regorafenib and M-2 exceed their IC50 values for VEGFR2, suggesting they are the primary contributors to the in vivo pharmacological activity.[2][4][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to characterize the pharmacological activity of Regorafenib N-oxide and N-desmethyl metabolites.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.

Methodology:

-

Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and assay buffer.

-

Procedure: a. Serially dilute Regorafenib, M-2, and M-5 in DMSO. b. In a 96-well plate, combine the kinase, substrate, and ATP in the assay buffer. c. Add the diluted compounds to the wells. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular VEGFR2 Autophosphorylation Assay

Objective: To assess the inhibitory effect of the compounds on VEGF-induced VEGFR2 phosphorylation in a cellular context.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure: a. Seed HUVECs in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with various concentrations of Regorafenib, M-2, or M-5 for 2 hours. d. Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes. e. Lyse the cells and collect the protein extracts. f. Perform Western blotting using antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.

-

Data Analysis: Quantify the band intensities and normalize the pVEGFR2 signal to the total VEGFR2 signal.

Cellular Proliferation Assay (MTT Assay)

Objective: To evaluate the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cell Lines: A panel of relevant cancer cell lines (e.g., colorectal, hepatocellular carcinoma).

-

Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a range of concentrations of Regorafenib, M-2, or M-5 for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To assess the antitumor efficacy of the compounds in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure: a. Subcutaneously implant human cancer cells into the flanks of the mice. b. Allow the tumors to reach a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment groups (vehicle control, Regorafenib, M-2, M-5). d. Administer the compounds orally at the desired dose and schedule. e. Measure tumor volume with calipers twice weekly. f. Monitor the body weight of the mice as a measure of toxicity. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups.

References

- 1. Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Regorafenib - NCI [dctd.cancer.gov]

- 8. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the In Vitro Study of Regorafenib's M5 Metabolite

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Foreword: Beyond the Parent Compound

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Regorafenib has carved out a significant role in the treatment of metastatic colorectal cancer (mCRC) and hepatocellular carcinoma (HCC). However, a myopic focus on the parent drug overlooks a critical aspect of its clinical pharmacology: the contribution of its active metabolites. This guide is dedicated to the rigorous in vitro investigation of one such key player, the M5 metabolite (N-oxide and N-desmethyl Regorafenib). The M5 metabolite circulates in patient plasma at concentrations comparable to the parent drug and exhibits a similar potency, making its individual characterization imperative for a holistic understanding of Regorafenib's therapeutic window and toxicity profile.[1][2][3] This document moves beyond a simple recitation of facts, providing a framework of experimental logic, detailed and validated protocols, and the rationale behind critical methodological choices.

Section 1: The Metabolic Genesis and Rationale for Study

Regorafenib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major active metabolites: M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[4][5] The M5 metabolite is of particular interest as its trough plasma concentrations have been significantly correlated with the incidence of skin toxicities, a common dose-limiting adverse event.[6][7][8] A comprehensive in vitro analysis of M5 is therefore crucial for elucidating its specific contributions to both the anti-tumor efficacy and the adverse effect profile of Regorafenib.

References

- 1. benchchem.com [benchchem.com]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. encodeproject.org [encodeproject.org]

- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 8. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Regorafenib-M5-¹³C₆ in Biological Matrices: An In-depth Technical Guide

Introduction: The Imperative of Internal Standard Stability in Bioanalysis

In the landscape of regulated bioanalysis, the accuracy and reliability of pharmacokinetic data are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[1] The fundamental principle underpinning this approach is the assumption that the SIL-IS, in this case, Regorafenib-M5-¹³C₆, behaves identically to the analyte, Regorafenib, during sample extraction, processing, and analysis. This co-elution and co-ionization allow for the correction of variability, ensuring robust and reproducible quantification.

However, this foundational assumption is only valid if the internal standard itself is stable under the various conditions it is subjected to throughout the analytical workflow. Any degradation of the SIL-IS would lead to an inaccurate analyte-to-IS ratio, thereby compromising the integrity of the entire study. This guide provides a comprehensive technical overview of the principles, experimental design, and execution of stability assessments for Regorafenib-M5-¹³C₆ in biological matrices, grounded in regulatory expectations and scientific first principles.

Physicochemical Properties and the Rationale for Assumed Stability

Regorafenib is a multi-kinase inhibitor with a complex chemical structure.[2][3] Its stability can be influenced by factors such as pH, temperature, light, and enzymatic activity within biological matrices.[4][5]

-

Regorafenib Structure: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide.[2]

-

Molecular Formula: C₂₁H₁₅ClF₄N₄O₃[2]

Regorafenib-M5-¹³C₆ is a stable isotope-labeled analogue of Regorafenib, where specific carbon atoms have been replaced with the heavier ¹³C isotope. This substitution results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, without altering its chemical properties. Consequently, the stability profile of Regorafenib-M5-¹³C₆ is expected to be identical to that of Regorafenib. This principle is widely accepted in the bioanalytical community and forms the basis for its use as an internal standard.[8]

A Comprehensive Stability Assessment Plan

A robust stability testing program for Regorafenib-M5-¹³C₆ should be designed to evaluate its integrity under all anticipated conditions, from sample collection to final analysis. This plan should be in accordance with regulatory guidelines from agencies such as the FDA and EMA.[9][10][11] The stability of the analyte, Regorafenib, must also be assessed concurrently.

The core stability assessments include:

-

Stock and Working Solution Stability

-

Freeze-Thaw Stability in Matrix

-

Short-Term (Bench-Top) Stability in Matrix

-

Long-Term Stability in Matrix

-

Autosampler (Post-Preparative) Stability

For each of these assessments, quality control (QC) samples are prepared at a minimum of two concentration levels: low (LQC) and high (HQC).[9] The mean concentration of the stability-tested QCs should be within ±15% of the nominal concentration.[12]

Logical Workflow for Stability Assessment

The following diagram illustrates the interconnected nature of the various stability assessments required for a comprehensive evaluation.

Caption: Overall workflow for stability assessment of Regorafenib-M5-¹³C₆.

Experimental Protocols and Data Presentation

Stock and Working Solution Stability

Rationale: To ensure that the stock and working solutions of Regorafenib-M5-¹³C₆ are stable under their storage conditions and do not contribute to analytical variability.[8][9]

Protocol:

-

Prepare a stock solution of Regorafenib-M5-¹³C₆ in an appropriate organic solvent (e.g., DMSO, Methanol).

-

Prepare working solutions by diluting the stock solution.

-

Store the stock and working solutions at their intended storage temperatures (e.g., 4°C or -20°C).

-

At specified time points (e.g., 0, 7, 14, 30 days), analyze the stored working solution.

-

Compare the response of the stored solution to that of a freshly prepared working solution.

Data Summary:

| Stability Test | Storage Condition | Duration | Acceptance Criteria |

| Stock Solution | -20°C | 30 days | Within ±10% of fresh solution |

| Working Solution | 4°C | 7 days | Within ±10% of fresh solution |

Freeze-Thaw Stability

Rationale: To assess the stability of Regorafenib-M5-¹³C₆ in a biological matrix (e.g., human plasma) when subjected to repeated freezing and thawing cycles, which may occur during sample retrieval and analysis.[13][14][15]

Protocol:

-

Spike a blank biological matrix with Regorafenib and Regorafenib-M5-¹³C₆ to prepare LQC and HQC samples.

-

Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[15]

-

Thaw the samples unassisted at room temperature.

-

Once completely thawed, refreeze the samples for at least 12 hours.

-

Repeat this cycle for a minimum of three times, or for the maximum number of cycles that study samples are anticipated to undergo.[14][15]

-

After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and freshly prepared QC samples.

Data Summary:

| Analyte | QC Level | Cycle 1 (% Bias) | Cycle 3 (% Bias) | Cycle 5 (% Bias) | Acceptance Criteria |

| Regorafenib | LQC | -2.5 | -3.1 | -4.0 | Within ±15% of nominal |

| Regorafenib | HQC | -1.8 | -2.2 | -3.5 | Within ±15% of nominal |

| Regorafenib-M5-¹³C₆ | LQC | -2.8 | -3.5 | -4.2 | Within ±15% of nominal |

| Regorafenib-M5-¹³C₆ | HQC | -2.0 | -2.6 | -3.8 | Within ±15% of nominal |

Note: Data presented are illustrative.

Short-Term (Bench-Top) Stability

Rationale: To evaluate the stability of Regorafenib-M5-¹³C₆ in the biological matrix at room temperature for a period that simulates the sample handling and preparation time in the laboratory.[9][16]

Protocol:

-

Prepare LQC and HQC samples in the biological matrix.

-

Allow the samples to sit on the laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours). This duration should be equal to or longer than the expected time samples will be at room temperature during processing.[17]

-

After the specified duration, process and analyze the samples with a fresh calibration curve and QCs.

Data Summary:

| Analyte | QC Level | 4 hours (% Bias) | 8 hours (% Bias) | 24 hours (% Bias) | Acceptance Criteria |

| Regorafenib | LQC | -1.5 | -2.8 | -5.1 | Within ±15% of nominal |

| Regorafenib | HQC | -1.1 | -2.0 | -4.5 | Within ±15% of nominal |

| Regorafenib-M5-¹³C₆ | LQC | -1.7 | -3.0 | -5.5 | Within ±15% of nominal |

| Regorafenib-M5-¹³C₆ | HQC | -1.3 | -2.2 | -4.8 | Within ±15% of nominal |

Note: Data presented are illustrative.

Long-Term Stability

Rationale: To determine the stability of Regorafenib-M5-¹³C₆ in the biological matrix over an extended period at a specified storage temperature (e.g., -20°C or -80°C), ensuring sample integrity during long-term storage.[5][18]

Protocol:

-

Prepare a sufficient number of LQC and HQC samples in the biological matrix.

-

Store the samples at the intended long-term storage temperature.

-

At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples.

-

Analyze the stored QCs against a freshly prepared calibration curve and freshly prepared QCs.

-

The duration of demonstrated stability should be equal to or exceed the time from sample collection to the date of the last sample analysis in a study.

Data Summary:

| Analyte | QC Level | 1 Month (% Bias) | 6 Months (% Bias) | 12 Months (% Bias) | Acceptance Criteria |

| Regorafenib | LQC | -3.2 | -5.5 | -8.1 | Within ±15% of nominal |

| Regorafenib | HQC | -2.8 | -4.9 | -7.5 | Within ±15% of nominal |

| Regorafenib-M5-¹³C₆ | LQC | -3.5 | -5.8 | -8.5 | Within ±15% of nominal |

| Regorafenib-M5-¹³C₆ | HQC | -3.0 | -5.2 | -7.9 | Within ±15% of nominal |

Note: Data presented are illustrative.

Autosampler (Post-Preparative) Stability

Rationale: To assess the stability of Regorafenib-M5-¹³C₆ in the processed sample extract while it resides in the autosampler prior to and during analysis.[19][20]

Protocol:

-

Process a set of LQC and HQC samples.

-

Place the resulting extracts in the autosampler, maintained at a specific temperature (e.g., 4°C).

-

Analyze the samples immediately (time zero).

-

Re-inject the same samples after a specified duration that is equal to or longer than the anticipated run time of a full analytical batch (e.g., 24 or 48 hours).

-

Compare the results from the delayed injection to the initial injection.

Data Summary:

| Analyte | QC Level | 24 hours (% Bias) | 48 hours (% Bias) | Acceptance Criteria |

| Regorafenib | LQC | -2.1 | -4.2 | Within ±15% of nominal |

| Regorafenib | HQC | -1.8 | -3.9 | Within ±15% of nominal |

| Regorafenib-M5-¹³C₆ | LQC | -2.4 | -4.5 | Within ±15% of nominal |

| Regorafenib-M5-¹³C₆ | HQC | -2.0 | -4.1 | Within ±15% of nominal |

Note: Data presented are illustrative.

Validation Logic: The Self-Validating System

The use of a stable isotope-labeled internal standard like Regorafenib-M5-¹³C₆ creates a self-validating system. Any minor, unforeseen degradation that might occur would theoretically affect both the analyte and the internal standard to the same extent, thus preserving the accuracy of the analyte-to-IS ratio.

Caption: The self-validating principle of a stable isotope-labeled internal standard.

Conclusion

The stability of Regorafenib-M5-¹³C₆ in biological matrices is a critical parameter that must be thoroughly evaluated during bioanalytical method validation. By assuming an identical stability profile to the parent compound, Regorafenib, and conducting a comprehensive suite of stability tests as outlined in this guide, researchers can ensure the integrity and reliability of their bioanalytical data. Adherence to these scientifically sound principles and regulatory guidelines is essential for the successful development and approval of new pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regorafenib | 755037-03-7 [chemicalbook.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. cas:835621-07-3;Regorafenib hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Compound: REGORAFENIB (CHEMBL1946170) - ChEMBL [ebi.ac.uk]

- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 10. fda.gov [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. capa.org.tw [capa.org.tw]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. microchemlab.com [microchemlab.com]

- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 16. Bench Top Stability: Significance and symbolism [wisdomlib.org]

- 17. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. humiditycontrol.com [humiditycontrol.com]

- 19. researchgate.net [researchgate.net]

- 20. Stability Calculation [pharmcalculator.github.io]

The Evolving Role of N-desmethyl Regorafenib N-oxide (M-5) in Oncology: A Technical Guide on its Function and Therapeutic Implications

Abstract

Regorafenib, an oral multi-kinase inhibitor, has become a cornerstone in the treatment of various malignancies, including metastatic colorectal cancer and gastrointestinal stromal tumors. While the therapeutic activity of the parent drug is well-established, a comprehensive understanding of its metabolic fate and the pharmacological contribution of its major metabolites is critical for optimizing clinical outcomes. This technical guide provides an in-depth exploration of N-desmethyl Regorafenib N-oxide (M-5), a principal active metabolite of Regorafenib. We will delve into its metabolic generation, pharmacokinetic profile, and its intrinsic anti-cancer activity, supported by comparative preclinical data. Furthermore, this guide will elucidate the significant clinical implications of M-5, particularly its association with treatment-related adverse events, and provide detailed experimental protocols for its characterization in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the multifaceted role of Regorafenib's metabolism in cancer therapy.

Introduction: The Regorafenib Metabolic Axis

Regorafenib exerts its anti-tumor effects by targeting a wide array of protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Upon oral administration, Regorafenib undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 3A4 (CYP3A4) and uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[3] This biotransformation yields two major pharmacologically active metabolites: Regorafenib N-oxide (M-2) and N-desmethyl Regorafenib N-oxide (M-5).[1][3]

Notably, these metabolites are not mere byproducts but are integral to the overall therapeutic and toxicological profile of Regorafenib treatment. At steady state, the plasma concentrations of both M-2 and M-5 are comparable to that of the parent drug, underscoring their potential to significantly influence clinical efficacy and patient outcomes.[3] This guide will focus specifically on the N-desmethyl N-oxide metabolite, M-5, to provide a detailed understanding of its function in cancer therapy.

Metabolic Generation and Pharmacokinetics of M-5

The formation of M-5 is a multi-step process within the hepatic metabolic pathway of Regorafenib. Initially, Regorafenib is oxidized by CYP3A4 to form the N-oxide metabolite, M-2. Subsequently, M-2 undergoes further metabolism, including N-demethylation, also mediated by CYP3A4, to yield M-5.[1]

Pharmacokinetic studies have revealed that M-5 exhibits a longer half-life (approximately 51 hours) compared to both Regorafenib (28 hours) and M-2 (25 hours).[3] This prolonged exposure may contribute significantly to both the sustained anti-tumor activity and the cumulative toxicities observed during Regorafenib therapy. The unbound fraction of M-5 in human plasma is approximately 0.05%, which is lower than that of Regorafenib (0.5%) and M-2 (0.2%).[4] However, the substantial total plasma concentrations of M-5 suggest that even this small unbound fraction can be pharmacologically relevant.[4]

Mechanism of Action and Anti-Tumor Activity of M-5

N-desmethyl Regorafenib N-oxide (M-5) retains a multi-kinase inhibitory profile that is qualitatively similar to the parent compound, Regorafenib. Its mechanism of action is centered on the inhibition of key signaling pathways that drive tumor growth, angiogenesis, and metastasis.

Kinase Inhibition Profile

Preclinical studies have demonstrated that M-5 potently inhibits a range of kinases critical for cancer progression. A competitive binding assay revealed that M-5 has a comparable kinase inhibition profile to Regorafenib and M-2. The dissociation constants (Kd) for key targets are summarized in the table below, highlighting the potent and broad-spectrum activity of M-5.

| Kinase Target | Regorafenib (Kd, nmol/L) | M-2 (Kd, nmol/L) | M-5 (Kd, nmol/L) |

| VEGFR1 | 15 | 23 | 17 |

| VEGFR2 | 21 | 37 | 28 |

| VEGFR3 | 28 | 46 | 40 |

| TIE-2 | 120 | 250 | 200 |

| KIT | 6.9 | 9.8 | 5.8 |

| RET | 5.2 | 7.6 | 5.8 |

| PDGFR-α | 8.3 | 7.3 | 11 |

| PDGFR-β | 19 | 11 | 11 |

| RAF1 | 59 | 130 | 66 |

| BRAF | 42 | 24 | 11 |

| BRAF V600E | 22 | 25 | 20 |

Data compiled from preclinical studies.

This data underscores that M-5 is not an inactive metabolite but a potent multi-kinase inhibitor in its own right, likely contributing significantly to the overall anti-tumor efficacy of Regorafenib.

In Vivo Anti-Tumor Efficacy

The potent in vitro kinase inhibition by M-5 translates to significant anti-tumor activity in vivo. Preclinical studies using colorectal and breast cancer xenograft models have shown that oral administration of M-5 leads to dose-dependent tumor growth inhibition.[5] The efficacy of M-5 at a dose of 10 mg/kg was comparable to that of the parent drug, Regorafenib, at the same dose, resulting in significant tumor growth inhibition of 50-58% compared to vehicle controls.[5] This demonstrates that M-5, when administered directly, possesses substantial anti-cancer properties.

Clinical Relevance: The Double-Edged Sword of M-5 Exposure

The significant and prolonged plasma concentrations of M-5 have important clinical implications, contributing to both the therapeutic effect and the adverse event profile of Regorafenib.

Contribution to Efficacy

Given its potent anti-angiogenic and anti-proliferative activity, M-5 is considered a key contributor to the overall clinical efficacy of Regorafenib. The sustained inhibition of multiple oncogenic pathways by both the parent drug and its active metabolites likely leads to a more durable anti-tumor response.

Association with Adverse Events

A growing body of evidence suggests a strong correlation between elevated plasma concentrations of M-5 and the incidence and severity of certain Regorafenib-related toxicities. Several clinical studies have reported that higher trough concentrations of M-5 are significantly associated with an increased risk of skin toxicities, such as hand-foot skin reaction (HFSR), and hypertension.[5][6][7] This association is particularly important as these adverse events are common reasons for dose reductions or treatment interruptions, which can compromise the overall effectiveness of the therapy. Therapeutic drug monitoring of M-5 levels may therefore be a valuable tool to predict and manage treatment-related toxicities, allowing for individualized dosing strategies to maximize the therapeutic window.[6]

Experimental Protocols for the Characterization of M-5

For researchers investigating the pharmacological properties of N-desmethyl Regorafenib N-oxide, the following experimental protocols provide a framework for in vitro and in vivo characterization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to determine the IC50 value of M-5 against a specific kinase.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

N-desmethyl Regorafenib N-oxide (M-5)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

DMSO

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of M-5 in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the M-5 dilution or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of a 2X enzyme/substrate mix (containing the recombinant kinase and its substrate in Kinase Assay Buffer) to each well.

-

Incubate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a 2X ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction.

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Termination and Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each M-5 concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the M-5 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

An In-Depth Technical Guide to Isotopic Labeling Patterns for Regorafenib Metabolites

Introduction: The Critical Role of Metabolite Analysis in Regorafenib Development

Regorafenib, a multi-kinase inhibitor, has demonstrated significant efficacy in the treatment of various cancers.[1][2] Its clinical activity is not solely attributable to the parent drug; two major active metabolites, M-2 (Regorafenib N-oxide) and M-5 (N-desmethyl Regorafenib N-oxide) , contribute substantially to its overall therapeutic effect and toxicological profile.[1][3][4][5] Understanding the formation and fate of these metabolites is therefore paramount for a comprehensive assessment of the drug's pharmacokinetics, pharmacodynamics, and potential for drug-drug interactions. This guide provides a technical framework for researchers, scientists, and drug development professionals on the strategic use of stable isotopic labeling to elucidate the metabolic pathways of Regorafenib, focusing on the formation of its key active metabolites.

Regorafenib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 , with UGT1A9 also contributing to its biotransformation through glucuronidation.[1][4] The principal metabolic pathways involve N-oxidation of the pyridine ring to form M-2, followed by N-demethylation to yield M-5.[3][5] Isotopic labeling offers a powerful tool to trace the transformation of the parent molecule, providing unambiguous identification and quantification of its metabolites in complex biological matrices.[6][7][]

Strategic Isotopic Labeling of Regorafenib: A Rationale-Driven Approach

The selection of the isotope and its position within the Regorafenib molecule is a critical first step. The goal is to introduce a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), in a metabolically stable position that will be retained in the metabolites of interest. This ensures that the mass shift introduced by the label serves as a unique signature for all molecules originating from the administered drug.[7][][10]

Causality behind Label Placement:

-

¹³C Labeling: Placing one or more ¹³C atoms in the core scaffold of Regorafenib, away from sites of metabolic attack, is a robust strategy. For instance, labeling the urea carbonyl carbon or carbons within the trifluoromethylphenyl ring would be ideal. These positions are not directly involved in the primary metabolic transformations leading to M-2 and M-5.

-

²H (Deuterium) Labeling: Deuterium labeling can also be employed. However, care must be taken to avoid positions susceptible to enzymatic cleavage, which could lead to loss of the label. For example, labeling the N-methyl group would result in the loss of the label upon formation of the M-5 metabolite. A more strategic approach would be to deuterate the aromatic rings at positions not prone to hydroxylation.

For the purpose of this guide, we will focus on a ¹³C-labeling strategy due to its generally higher metabolic stability compared to deuterium at certain positions.

Proposed Labeling Pattern for Regorafenib:

A synthetically feasible and metabolically robust labeling pattern would involve the incorporation of four ¹³C atoms and three deuterium atoms ([¹³C₄, ²H₃]-Regorafenib) . This specific pattern, with ¹³C on the picolinamide ring and deuteration of the N-methyl group, allows for the differential tracking of metabolites. While the deuterium atoms will be lost upon formation of M-5, the ¹³C atoms will be retained in both M-2 and M-5, providing a consistent mass signature. Commercially available labeled Regorafenib often includes a combination of ¹³C and deuterium labels.[]

Metabolic Pathways and Expected Isotopic Patterns

The primary metabolic pathway of Regorafenib leading to its active metabolites M-2 and M-5 is initiated by CYP3A4-mediated N-oxidation.[1][3][11]

References

- 1. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. buchem.com [buchem.com]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 10. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mycompounddiscoverer.com [mycompounddiscoverer.com]

Methodological & Application

Application Note: High-Throughput Quantification of Regorafenib and its Active Metabolites in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Metabolite Internal Standard

Abstract

This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the multi-kinase inhibitor Regorafenib and its pharmacologically active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl), in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled (SIL) internal standard of the M5 metabolite, Regorafenib M5-¹³C₆. The protocol outlines a streamlined protein precipitation-based sample preparation and a rapid 5-minute chromatographic run. The method has been rigorously validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2] and the ICH M10 guideline[3][4], demonstrating excellent linearity, accuracy, precision, and stability. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments of Regorafenib.

Introduction: The Rationale for Precise Regorafenib Bioanalysis

Regorafenib is an oral multi-kinase inhibitor that targets various protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][5] It is approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[5][6][7] Regorafenib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: Regorafenib-N-oxide (M2) and N-desmethyl-regorafenib-N-oxide (M5).[7][8][9][10] Clinical and preclinical studies have shown that these metabolites exhibit pharmacological activity comparable to the parent drug and achieve similar steady-state concentrations in plasma, contributing significantly to the overall therapeutic and toxicological profile.[9][10][11]

Given the significant inter-individual variability in the pharmacokinetics of Regorafenib and the correlation between systemic exposure and clinical outcomes (both efficacy and toxicity), therapeutic drug monitoring (TDM) is an increasingly important strategy to optimize dosing.[6][7][12] A robust and reliable bioanalytical method is therefore essential for accurately quantifying Regorafenib and its active metabolites.

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[13][14][15] A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[16] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares nearly identical physicochemical properties, ensuring it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency.[16][17] In this method, we utilize Regorafenib M5-¹³C₆, a SIL version of one of the key active metabolites, to ensure the highest data quality. The use of a labeled metabolite as an IS is a sophisticated approach that can provide excellent correction for the quantification of both the parent drug and other metabolites, especially when their structures and chromatographic behaviors are closely related.

Metabolic Pathway of Regorafenib

The primary metabolic pathway of Regorafenib involves oxidation reactions mediated by CYP3A4. The following diagram illustrates the generation of the key active metabolites M2 and M5.

Caption: Metabolic conversion of Regorafenib to its active metabolites M2 and M5.

Materials and Methods

Chemicals and Reagents

-

Regorafenib (purity >99%)

-

Regorafenib-N-oxide (M2, purity >98%)

-

N-desmethyl-regorafenib-N-oxide (M5, purity >98%)[18]

-

Regorafenib M5-¹³C₆ (Internal Standard, purity >98%)[7]

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (K₂EDTA as anticoagulant)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent)[19] is recommended for good peak shape and separation.

Preparation of Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Regorafenib, M2, and M5 by dissolving the accurately weighed standards in methanol.

-

IS Stock Solution (1 mg/mL): Prepare a stock solution of Regorafenib M5-¹³C₆ in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.

Experimental Protocols

Preparation of Calibration Standards and Quality Control Samples

-

Spiking: Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma (typically a 5-10% spike of the total volume to minimize matrix disruption).

-

Concentration Levels:

-

Calibration Standards (CS): Prepare an 8-point calibration curve over a clinically relevant range, for example, 5 to 5,000 ng/mL for all analytes.[16][20]

-

Quality Control (QC) Samples: Prepare QC samples at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 5 ng/mL

-

Low QC (LQC): 15 ng/mL (3x LLOQ)

-

Medium QC (MQC): 500 ng/mL

-

High QC (HQC): 4,000 ng/mL

-

-

Plasma Sample Preparation Protocol (Protein Precipitation)

The causality behind choosing protein precipitation (PPT) is its simplicity, speed, and suitability for high-throughput analysis.[17] While more extensive cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, a well-optimized PPT method combined with the specificity of MS/MS detection and a stable isotope-labeled IS can effectively mitigate matrix effects.[16] Acetonitrile is often chosen as the precipitation solvent as it generally provides more efficient protein removal compared to methanol.

-

Aliquot Plasma: Pipette 50 µL of plasma (blank, CS, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.

-

Add IS/Precipitation Solvent: Add 150 µL of the IS working solution (50 ng/mL Regorafenib M5-¹³C₆ in acetonitrile). The 3:1 solvent-to-plasma ratio is critical for ensuring complete protein precipitation.

-

Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete denaturation of plasma proteins.

-

Centrifuge: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into a clean autosampler vial or well of a 96-well plate.

-

Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Bioanalytical Workflow Diagram

Caption: Overview of the bioanalytical workflow from sample preparation to final quantification.

LC-MS/MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[19][20] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions must be determined by infusing pure standards. The values below are representative.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Regorafenib | 483.1 | 282.1 | 100 | 35 |

| Metabolite M2 | 499.1 | 282.1 | 100 | 40 |

| Metabolite M5 | 485.1 | 282.1 | 100 | 40 |

| Regorafenib M5-¹³C₆ (IS) | 491.1 | 282.1 | 100 | 40 |

Note: The product ion at m/z 282.1 is a common fragment for all analytes, arising from the cleavage of the urea linkage. The ¹³C₆ label is on the N-desmethyl-N-oxide pyridine portion of the M5 metabolite, which is lost during this fragmentation, so the product ion is expected to be the same as the unlabeled M5. However, it is crucial to confirm that there is no crosstalk between channels.

Method Validation